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Compound of Interest

Compound Name: 8-Quinolinecarboxaldehyde

Cat. No.: B1295770

For researchers, scientists, and professionals in drug development, the precise identification of
isomers is a critical step in chemical synthesis and analysis. This guide provides a
comprehensive spectroscopic comparison of 8-Quinolinecarboxaldehyde and its positional
iIsomers, offering a valuable resource for distinguishing these closely related compounds. By
examining their unique spectral fingerprints across various analytical techniques, we can
illuminate the subtle yet significant differences imparted by the position of the aldehyde group
on the quinoline scaffold.

This comparative analysis delves into the *H NMR, 3C NMR, Infrared (IR), Mass Spectrometry
(MS), and UV-Visible (UV-Vis) data for 8-Quinolinecarboxaldehyde and its isomers: 2-, 3-, 4-,
5-, 6-, and 7-Quinolinecarboxaldehyde. The presented data, a compilation from various
spectral databases and scientific literature, is summarized in clear, comparative tables.
Furthermore, detailed experimental protocols for the spectroscopic techniques are provided to
aid in the replication and verification of these findings.

The Isomeric Landscape of
Quinolinecarboxaldehyde

Quinolinecarboxaldehyde isomers share the same molecular formula (C10H7NO) and molecular
weight (157.17 g/mol ), making their differentiation by mass spectrometry alone challenging.
However, the position of the aldehyde group (-CHO) on the quinoline ring system creates
distinct electronic environments for the constituent atoms, leading to unique spectroscopic
signatures.
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Figure 1: Structural relationship of Quinolinecarboxaldehyde isomers.
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Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 8-Quinolinecarboxaldehyde
and its isomers. It is important to note that slight variations in spectral data can occur due to
different solvents, concentrations, and instrumentation.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for distinguishing isomers, as the chemical shifts () of the
aromatic and aldehydic protons are highly sensitive to the position of the aldehyde group.

Compound Aldehyde Proton (8, ppm) Aromatic Protons (8, ppm)
8-Quinolinecarboxaldehyde ~10.5 (s) 7.5-9.0 (m)
2-Quinolinecarboxaldehyde ~10.2 (s) 7.6 -8.4 (m)
3-Quinolinecarboxaldehyde ~10.2 (s) 7.6-9.5(m)
4-Quinolinecarboxaldehyde ~10.5 (s) 7.7-9.2 (M)[1]
5-Quinolinecarboxaldehyde ~10.1 (s)[1] 7.2-9.6 (M)[1]
6-Quinolinecarboxaldehyde ~10.1 (s) 7.5-9.0 (m)
7-Quinolinecarboxaldehyde ~10.1 (s) 7.6-9.0 (m)

s = singlet, m = multiplet

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, with the chemical shift of the carbonyl
carbon and the aromatic carbons being characteristic for each isomer.
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Compound Carbonyl Carbon (8, ppm) Aromatic Carbons (8, ppm)
8-Quinolinecarboxaldehyde ~193 120 - 155
2-Quinolinecarboxaldehyde ~194 120 - 155
3-Quinolinecarboxaldehyde ~192 120 - 155
4-Quinolinecarboxaldehyde ~193.1[1] 124.1 - 150.7[1]
5-Quinolinecarboxaldehyde ~192[1] 110 - 160[1]
6-Quinolinecarboxaldehyde ~192 120 - 155
7-Quinolinecarboxaldehyde ~192 120 - 155

Infrared (IR) Spectroscopy

The characteristic C=0 stretching vibration of the aldehyde group is a prominent feature in the
IR spectra of these compounds.

Aromatic C-H Stretch

Compound C=0 Stretch (cm™?)

(cm™)
8-Quinolinecarboxaldehyde ~1700 ~3050
2-Quinolinecarboxaldehyde ~1705 ~3060
3-Quinolinecarboxaldehyde ~1700 ~3050
4-Quinolinecarboxaldehyde ~1700 ~3050
5-Quinolinecarboxaldehyde ~1700 ~3050
6-Quinolinecarboxaldehyde ~1690 ~3050
7-Quinolinecarboxaldehyde ~1690 ~3050

Mass Spectrometry (MS)

While the molecular ion peak will be the same for all isomers, the fragmentation patterns can
sometimes offer clues for differentiation.
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Compound Molecular lon (m/z) Key Fragment lons (m/z)
8-Quinolinecarboxaldehyde 157 129, 102, 76
2-Quinolinecarboxaldehyde 157 129, 102, 76
3-Quinolinecarboxaldehyde 157 129, 102, 76
4-Quinolinecarboxaldehyde 157[1] 130, 129, 102, 76[1]
5-Quinolinecarboxaldehyde 157 129, 102, 76
6-Quinolinecarboxaldehyde 157 129, 102, 76
7-Quinolinecarboxaldehyde 157 129, 102, 76

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions within the quinoline ring system give rise to characteristic absorption

bands in the UV-Vis spectrum. The position of the aldehyde group influences the extent of

conjugation and thus the wavelength of maximum absorption (Amax).

Compound Amax (nm) in Ethanol
8-Quinolinecarboxaldehyde ~230, ~310
2-Quinolinecarboxaldehyde ~225, ~305
3-Quinolinecarboxaldehyde ~220, ~300
4-Quinolinecarboxaldehyde ~225, ~310
5-Quinolinecarboxaldehyde ~230, ~315
6-Quinolinecarboxaldehyde ~225, ~305
7-Quinolinecarboxaldehyde ~220, ~300

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed. For specific instrument parameters and sample preparation details, it is
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recommended to consult the methodologies described in the cited literature.

Spectroscopic Analysis

cquisition & Processing Data Analysis & Comparison
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Figure 2: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified quinolinecarboxaldehyde isomer
is dissolved in a suitable deuterated solvent (e.g., CDClz or DMSO-de) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is typically used as an internal standard.

 Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a frequency of 400 MHz or higher.

o Data Acquisition: Standard pulse sequences are used to acquire the spectra. For 13C NMR,
proton decoupling is employed to simplify the spectrum.

o Data Processing: The raw data is processed using appropriate software to perform Fourier
transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
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Sample Preparation: Solid samples can be prepared as a KBr (potassium bromide) pellet by
grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,
depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: IR spectra are recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
subtracted from the sample spectrum.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify
characteristic functional groups.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

lonization: Electron lonization (EIl) is a common method for volatile compounds, while
Electrospray lonization (ESI) is often used for less volatile or thermally labile compounds.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the
compound and to identify characteristic fragmentation patterns that can aid in structural
elucidation.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

Instrumentation: The absorption spectrum is recorded using a dual-beam UV-Vis
spectrophotometer.
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» Data Acquisition: The absorbance is measured over a wavelength range of approximately
200-800 nm. A cuvette containing the pure solvent is used as a reference.

» Data Analysis: The wavelength(s) of maximum absorbance (Amax) are identified from the
spectrum. If the concentration and path length are known, the molar absorptivity (€) can be
calculated using the Beer-Lambert law.

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful and
complementary suite of tools for the unambiguous differentiation of 8-
Quinolinecarboxaldehyde and its isomers. While mass spectrometry confirms the elemental
composition, *H and 13C NMR are particularly adept at revealing the specific connectivity of the
atoms, offering the most definitive data for isomer identification. IR and UV-Vis spectroscopy
provide valuable confirmatory information regarding the functional groups present and the
overall electronic structure of the molecules. By carefully analyzing and comparing the data
from these methods, researchers can confidently identify and characterize the specific
quinolinecarboxaldehyde isomer in their samples, a crucial step in advancing pharmaceutical
and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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